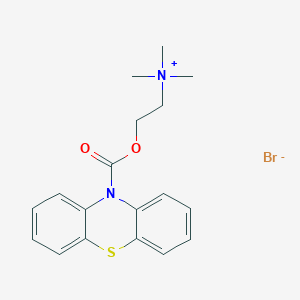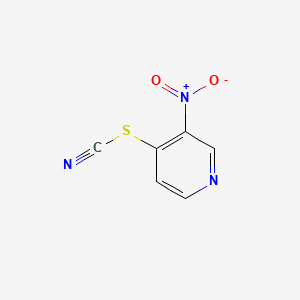
Thiocyanic acid, 3-nitro-4-pyridinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocyanic acid, 3-nitro-4-pyridinyl ester is a chemical compound with the molecular formula C6H3N3O3S It is an ester of thiocyanic acid and is characterized by the presence of a nitro group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-nitro-4-pyridinyl ester typically involves the reaction of thiocyanic acid with 3-nitro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Thiocyanic acid, 3-nitro-4-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-4-pyridinyl thiocyanate.
Substitution: Formation of substituted thiocyanates depending on the nucleophile used.
科学研究应用
Thiocyanic acid, 3-nitro-4-pyridinyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of thiocyanic acid, 3-nitro-4-pyridinyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic substitution.
相似化合物的比较
Similar Compounds
Thiocyanic acid, 2,4-dinitrophenyl ester: Similar in structure but with two nitro groups on the phenyl ring.
Thiocyanic acid, ethyl ester: Contains an ethyl group instead of a pyridinyl group.
Thiocyanic acid, octyl ester: Contains an octyl group instead of a pyridinyl group.
Uniqueness
Thiocyanic acid, 3-nitro-4-pyridinyl ester is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
98130-83-7 |
|---|---|
分子式 |
C6H3N3O2S |
分子量 |
181.17 g/mol |
IUPAC 名称 |
(3-nitropyridin-4-yl) thiocyanate |
InChI |
InChI=1S/C6H3N3O2S/c7-4-12-6-1-2-8-3-5(6)9(10)11/h1-3H |
InChI 键 |
CEJLFJXHCYGBNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1SC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


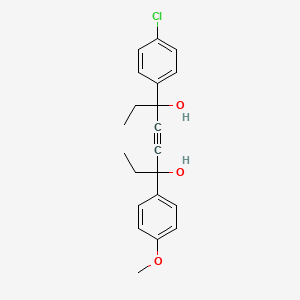
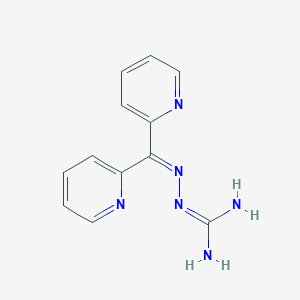
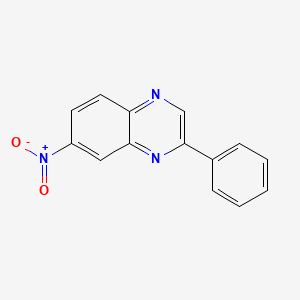
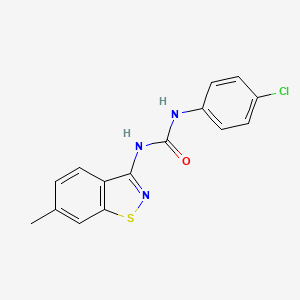
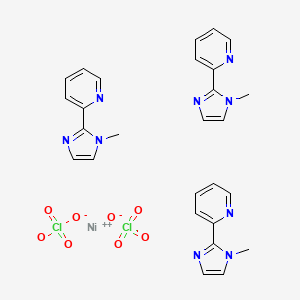
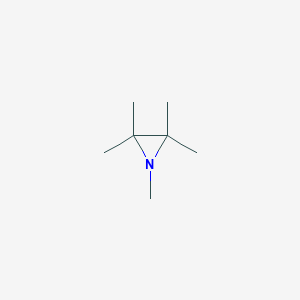
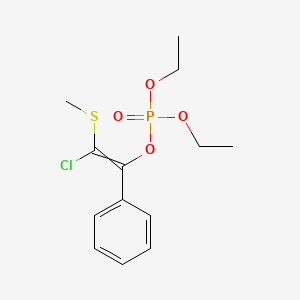
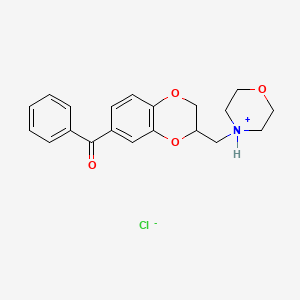
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)

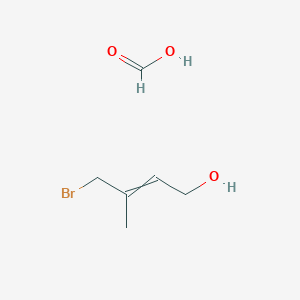
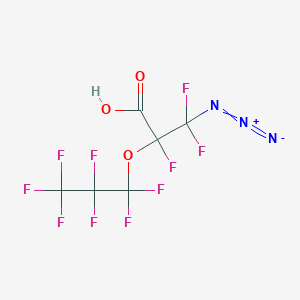
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
